An In-depth Technical Guide to N,N-Dibenzylaniline: Structure, Properties, and Synthesis
An In-depth Technical Guide to N,N-Dibenzylaniline: Structure, Properties, and Synthesis
Introduction
N,N-Dibenzylaniline (CAS No. 91-73-6) is a tertiary aromatic amine characterized by an aniline core substituted with two benzyl groups on the nitrogen atom.[1] This compound serves as a significant intermediate in various fields of organic synthesis, including the manufacturing of dyes and pharmaceuticals.[1][2] Its unique structure, combining a nucleophilic nitrogen center with three aromatic rings, imparts a rich and complex reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dibenzylaniline, its molecular structure, established synthetic protocols, and key applications, tailored for professionals in research and drug development.
Molecular Structure and Spectroscopic Profile
The molecular structure of N,N-Dibenzylaniline, with the formula C₂₀H₁₉N, is fundamental to its chemical behavior.[3] The central nitrogen atom is bonded to a phenyl group and two benzyl groups. This arrangement allows for significant steric hindrance around the nitrogen, influencing its nucleophilicity and basicity. The molecule is not planar; the benzyl and phenyl groups adopt a propeller-like conformation to minimize steric strain.
// Atom nodes N [label="N", pos="0,0!"]; C_phenyl_1 [label="C", pos="-1.2,-0.5!"]; C_phenyl_2 [label="C", pos="-2.4,-0.2!"]; C_phenyl_3 [label="C", pos="-3.0,0.8!"]; C_phenyl_4 [label="C", pos="-2.4,1.8!"]; C_phenyl_5 [label="C", pos="-1.2,1.5!"]; C_phenyl_6 [label="C", pos="-0.6,0.5!"];
C_benzyl1_ch2 [label="CH₂", pos="1.2,-0.5!"]; C_benzyl1_1 [label="C", pos="2.4,-0.2!"]; C_benzyl1_2 [label="C", pos="3.0,0.8!"]; C_benzyl1_3 [label="C", pos="2.4,1.8!"]; C_benzyl1_4 [label="C", pos="1.2,1.5!"]; C_benzyl1_5 [label="C", pos="0.6,0.5!"]; C_benzyl1_6 [label="C", pos="1.2,-0.2!"]; // Placeholder for ring closure
C_benzyl2_ch2 [label="CH₂", pos="0,1.5!"]; C_benzyl2_1 [label="C", pos="-0.5,2.7!"]; C_benzyl2_2 [label="C", pos="-1.5,3.0!"]; C_benzyl2_3 [label="C", pos="-2.5,2.5!"]; C_benzyl2_4 [label="C", pos="-2.5,1.5!"]; C_benzyl2_5 [label="C", pos="-1.5,1.2!"]; C_benzyl2_6 [label="C", pos="-0.5,1.5!"]; // Placeholder for ring closure
// Invisible nodes for ring centers phenyl_center [label="", pos="-1.8,0.6!", style=invis]; benzyl1_center [label="", pos="1.8,0.6!", style=invis]; benzyl2_center [label="", pos="-1.5,2.1!", style=invis];
// Bonding edge [len=1.2]; N -- C_phenyl_1; N -- C_benzyl1_ch2; N -- C_benzyl2_ch2;
// Phenyl Ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;
// Benzyl 1 Ring C_benzyl1_ch2 -- C_benzyl1_1; C_benzyl1_1 -- C_benzyl1_2; C_benzyl1_2 -- C_benzyl1_3; C_benzyl1_3 -- C_benzyl1_4; C_benzyl1_4 -- C_benzyl1_5; C_benzyl1_5 -- C_benzyl1_6; C_benzyl1_6 -- C_benzyl1_1;
// Benzyl 2 Ring C_benzyl2_ch2 -- C_benzyl2_1; C_benzyl2_1 -- C_benzyl2_2; C_benzyl2_2 -- C_benzyl2_3; C_benzyl2_3 -- C_benzyl2_4; C_benzyl2_4 -- C_benzyl2_5; C_benzyl2_5 -- C_benzyl2_6; C_benzyl2_6 -- C_benzyl2_1;
// Add labels for rings label_phenyl [label="Aniline Ring", pos="-3.5, -0.5!", fontsize=10]; label_benzyl1 [label="Benzyl Group 1", pos="3.5, -0.5!", fontsize=10]; label_benzyl2 [label="Benzyl Group 2", pos="-0.5, 3.5!", fontsize=10]; } end_dot Caption: 2D representation of N,N-Dibenzylaniline.
Crystallography: N,N-Dibenzylaniline crystallizes in the monoclinic crystal system.[4] X-ray diffraction studies have determined its space group to be P2₁/n, with unit cell dimensions of a=11.751 Å, b=9.060 Å, c=29.522 Å, and β=94.589°.[4] These structural details are crucial for understanding solid-state packing and intermolecular interactions, which can be significant in materials science applications.
Spectroscopic Data: The identity and purity of N,N-Dibenzylaniline are routinely confirmed by spectroscopic methods.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by a singlet for the four benzylic protons (CH₂) and a series of multiplets in the aromatic region corresponding to the protons of the three phenyl rings.[5][6]
-
¹³C NMR (in CDCl₃): The carbon spectrum shows a characteristic peak for the benzylic carbons, along with multiple signals for the aromatic carbons of the aniline and benzyl moieties.[6]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ groups, as well as C-N stretching vibrations.[3][7]
-
Mass Spectrometry: The mass spectrum typically shows a molecular ion peak (M+) at m/z 273, corresponding to the molecular weight of the compound.[3][8] Common fragmentation patterns involve the loss of benzyl or phenyl groups.
Physicochemical Properties
N,N-Dibenzylaniline is typically a white to light yellow crystalline solid.[1] It is practically insoluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and tetrahydrofuran.[1]
| Property | Value | Source(s) |
| CAS Number | 91-73-6 | [3] |
| Molecular Formula | C₂₀H₁₉N | [3] |
| Molecular Weight | 273.38 g/mol | [9] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 69-71 °C | [9][10] |
| Boiling Point | 180 °C at 1 mmHg | [9][11] |
| Density | ~1.04-1.09 g/cm³ | [12][13] |
| Solubility | Insoluble in water; soluble in ethanol, ether | [1][4] |
Synthesis and Manufacturing
The most common and straightforward synthesis of N,N-Dibenzylaniline is the direct N-alkylation of aniline with a benzyl halide, such as benzyl bromide or benzyl chloride.[4][14] The causality behind this choice is the high reactivity of benzyl halides in Sₙ2 reactions and the nucleophilicity of the aniline nitrogen.
Underlying Principle: The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic benzylic carbon of the benzyl halide. This occurs in two successive steps, first forming N-benzylaniline, which is then further alkylated to the desired tertiary amine. The use of a base is critical to neutralize the hydrohalic acid (HBr or HCl) byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. A weak base like sodium bicarbonate or carbonate is often sufficient.
// Workflow connections {Aniline, BenzylHalide, Base, Solvent} -> Reaction [style=invis]; Reaction -> Quench -> Extract -> Dry -> Concentrate -> Purify -> FinalProduct; } end_dot Caption: General workflow for the synthesis of N,N-Dibenzylaniline.
Standard Laboratory Protocol
This protocol is a self-validating system; successful execution will yield a product whose physical and spectroscopic data match the established values.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), acetonitrile (as solvent), and sodium bicarbonate (2.2 eq.).
-
Addition of Alkylating Agent: Add benzyl bromide (2.2 eq.) dropwise to the stirred suspension. The slight excess of the benzylating agent ensures the complete conversion of aniline.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N,N-Dibenzylaniline as a white solid.[15][16]
A patent describes a method using a benzyl halide, an amine, and a base in a reaction solvent, highlighting the potential for high yields (up to 99%) and environmentally friendly conditions by avoiding precious metal catalysts.[15]
Chemical Reactivity and Applications
The reactivity of N,N-Dibenzylaniline is governed by the tertiary amine functionality and the three aromatic rings.
Reactivity of the Amine: As a tertiary amine, the nitrogen lone pair is basic and nucleophilic.[17] However, the steric bulk of the two benzyl groups and the phenyl group diminishes its nucleophilicity compared to less substituted amines. It can react with strong acids to form ammonium salts.[18] Unlike primary or secondary amines, it does not react with nitrous acid to form stable N-nitrosamines under standard conditions; instead, tertiary aromatic amines may undergo electrophilic substitution on the activated phenyl ring.[19]
Reactivity of the Aromatic Rings: The dibenzylamino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring.[20] This high reactivity makes N,N-Dibenzylaniline a useful precursor for synthesizing substituted anilines.
Key Applications:
-
Intermediate in Dye Synthesis: Like other N-alkylated anilines (e.g., N,N-diethylaniline), it serves as a precursor in the synthesis of certain dyes.[2]
-
Organic Synthesis Building Block: Its activated aromatic ring and the potential for transformations at the benzylic positions make it a versatile building block.[21] For example, it can be a substrate in reactions involving C-H activation adjacent to the nitrogen atom.
-
Pharmaceutical and Agrochemical Industries: It is cited as a valuable intermediate for pharmaceuticals and agrochemicals.[15]
-
Palladium Detection: A nitroso derivative of N,N-Dibenzylaniline can be used in a colorimetric test for the detection of palladium.[4]
Safety and Handling
N,N-Dibenzylaniline is considered hazardous. It is harmful if swallowed or in contact with skin.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[10]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[3][9] Some sources also list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3][23]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water/soap).[9]
Conclusion
N,N-Dibenzylaniline is a well-characterized tertiary amine with a robust profile of applications rooted in its unique structural and electronic properties. Its synthesis is straightforward, making it an accessible intermediate for researchers. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the development of new dyes, pharmaceuticals, and other advanced materials.
References
-
PubChem. N,N-Dibenzylaniline | C20H19N | CID 66681. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dibenzylaniline. [Link]
-
ChemBK. Aniline, N,N-dibenzyl-. [Link]
- Google Patents. CN102040527A - Preparation method of N,N-benzyl diphenylamine.
-
ACS Publications. Functionalization of N-Aryl Tertiary Amines through Three-Component Reactions. The Journal of Organic Chemistry. [Link]
-
Supporting Information for Synthesis of Aromatic Amines. [Link]
-
SpectraBase. N,N-Dibenzylaniline - Optional[MS (GC)] - Spectrum. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information for Ru-OMC catalyst. [Link]
-
The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]
-
Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
-
Chemistry LibreTexts. Reactivity of Amines. [Link]
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]
-
PubChemLite. N,n-dibenzylaniline (C20H19N). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
-
National Institute of Standards and Technology. Dibenzylamine - the NIST WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. [Link]
Sources
- 1. CAS 91-73-6: N,N-dibenzylaniline | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenzylaniline - Wikipedia [en.wikipedia.org]
- 5. N,N-DIBENZYLANILINE(91-73-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. N,N-DIBENZYLANILINE(91-73-6) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. N,N-DIBENZYLANILINE CAS#: 91-73-6 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]
- 16. pure.uva.nl [pure.uva.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. studymind.co.uk [studymind.co.uk]
- 19. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. N,N-Dibenzylaniline | 91-73-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
